(S)-tert-butyl 2-formylpiperidine-1-carboxylate

Catalog No.
S729280
CAS No.
150521-32-7
M.F
C11H19NO3
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-butyl 2-formylpiperidine-1-carboxylate

CAS Number

150521-32-7

Product Name

(S)-tert-butyl 2-formylpiperidine-1-carboxylate

IUPAC Name

tert-butyl (2S)-2-formylpiperidine-1-carboxylate

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1

InChI Key

KZNDGAGWQPGYTB-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)N1CCCCC1C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C=O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C=O

(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₃ and a molar mass of approximately 213.27 g/mol. It features a piperidine ring substituted with a formyl group and a tert-butyl ester, which contributes to its unique properties. The compound is classified as a carboxylate ester, and its structure includes a chiral center, making it optically active. This compound is often utilized in organic synthesis and medicinal chemistry due to its potential biological activities and versatility in various

, including:

  • Esterification: The reaction with alcohols can yield various esters, which are important in organic synthesis.
  • Reduction: The formyl group can be reduced to an alcohol or further oxidized to a carboxylic acid, depending on the reagents used.
  • Nucleophilic Addition: The carbonyl carbon of the formyl group is susceptible to nucleophilic attack, allowing for the formation of diverse derivatives.

These reactions make (S)-tert-butyl 2-formylpiperidine-1-carboxylate a valuable intermediate in synthetic organic chemistry .

The synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate typically involves:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring can be constructed through cyclization reactions.
  • Introduction of the Formyl Group: This can be achieved via formylation reactions using reagents such as formic acid or other formylating agents.
  • Esterification: The final step involves esterifying the carboxylic acid with tert-butanol to yield the desired product.

These methods highlight the compound's accessibility for synthesis in laboratory settings .

(S)-tert-butyl 2-formylpiperidine-1-carboxylate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex molecules in medicinal chemistry.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development and research into new therapeutic agents.
  • Chemical Research: The compound is utilized in studies aimed at understanding structure-activity relationships in drug design .

Interaction studies involving (S)-tert-butyl 2-formylpiperidine-1-carboxylate focus on its binding affinity and activity against biological targets. These studies often assess:

  • Protein-Ligand Interactions: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition: Evaluating whether (S)-tert-butyl 2-formylpiperidine-1-carboxylate inhibits particular enzymes involved in disease pathways.

Such studies are crucial for elucidating the pharmacological profile of the compound and its potential therapeutic uses .

Several compounds share structural similarities with (S)-tert-butyl 2-formylpiperidine-1-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
PiperidineC₅H₁₁NBasic nitrogen-containing heterocycle; lacks substituents found in (S)-tert-butyl 2-formylpiperidine-1-carboxylate.
Tert-butyl acetateC₆H₁₄O₂Simple ester; lacks the piperidine ring and formyl group, limiting biological activity.
N-Boc-piperidineC₁₁H₁₉NO₂Contains a tert-butyloxycarbonyl protecting group; used primarily for protecting amines rather than direct biological activity.

The presence of both the piperidine ring and the formyl group distinguishes (S)-tert-butyl 2-formylpiperidine-1-carboxylate from these similar compounds, contributing to its unique reactivity and potential biological effects .

XLogP3

1.5

Wikipedia

(S)-2-Formyl-1-piperidinecarboxylic acid tert-butyl ester

Dates

Modify: 2023-08-15

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